molecular formula C17H22N2O2S B5195446 N'-[2-(2-thienyl)acetyl]-1-adamantanecarbohydrazide

N'-[2-(2-thienyl)acetyl]-1-adamantanecarbohydrazide

Cat. No. B5195446
M. Wt: 318.4 g/mol
InChI Key: NUNNWDDHKJCFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[2-(2-thienyl)acetyl]-1-adamantanecarbohydrazide, commonly known as TAC, is a chemical compound that has gained attention in the scientific community for its potential applications in drug discovery and development. TAC is a member of the adamantane family, which is a group of compounds that share a similar structure and have been found to possess various biological activities.

Mechanism of Action

The mechanism of action of TAC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. TAC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDACs, TAC can induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
TAC has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels). TAC has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of TAC is its broad-spectrum activity against various types of cancer cells. TAC has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of TAC is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of TAC. One area of research is the optimization of the synthesis method to increase the yield and purity of the compound. Another area of research is the development of more efficient drug delivery systems for TAC, such as nanoparticles or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of TAC and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of TAC involves the reaction of 2-acetylthiophene and 1-adamantanecarbohydrazide in the presence of a catalyst. The resulting product is then purified using various methods such as recrystallization or column chromatography. The yield of TAC can be optimized by adjusting reaction conditions such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

TAC has been studied extensively for its potential applications in drug discovery and development. It has been found to possess various biological activities such as antitumor, antiviral, and anti-inflammatory properties. TAC has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N'-(2-thiophen-2-ylacetyl)adamantane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c20-15(7-14-2-1-3-22-14)18-19-16(21)17-8-11-4-12(9-17)6-13(5-11)10-17/h1-3,11-13H,4-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNNWDDHKJCFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803261
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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